molecular formula C5H2Cl2N4 B13683856 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine

3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13683856
M. Wt: 189.00 g/mol
InChI Key: XCPCRZGHORVFRI-UHFFFAOYSA-N
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Description

3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This fused bicyclic heterocycle serves as a versatile scaffold for constructing diverse compound libraries, particularly in the development of kinase inhibitors . The presence of two reactive chlorine atoms at the 3 and 5 positions allows for sequential and selective functionalization via cross-coupling reactions and nucleophilic substitutions, enabling rapid exploration of structure-activity relationships (SAR) . The pyrazolo[3,4-b]pyrazine core is a privileged structure in drug discovery, known for its similarity to purine bases and its ability to mimic ATP in binding to the catalytic cleft of kinases . Researchers utilize this compound as a key precursor in the synthesis of potential therapeutic agents. Its applications are primarily focused in oncology research, where analogous pyrazolo[3,4-b]pyridine scaffolds have been extensively explored as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), cyclin-dependent kinases (CDKs), and tubulin polymerization, all of which are critical targets in cancer therapy . The structural rigidity and hydrogen bonding capability of the core make it a valuable template for designing molecules that interact with a wide range of biological targets. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, using appropriate personal protective equipment and following all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPCRZGHORVFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine

The synthesis of the pyrazolo[3,4-b]pyrazine core is strategically achieved by constructing the pyrazole (B372694) ring onto a pre-existing, appropriately substituted pyrazine (B50134) molecule. This approach leverages commercially available pyrazine precursors and builds the fused heterocyclic system through a key cyclization step.

The synthesis of related pyrazolo[3,4-b]pyrazines often commences with a dichloropyrazine starting material. researchgate.netfigshare.com A representative strategy involves the functionalization of the pyrazine ring to introduce a group that can facilitate the subsequent cyclization. For instance, a scalable synthesis for the related 6-Chloro-1H-pyrazolo[3,4-b]pyrazine begins with 2,6-dichloropyrazine. figshare.com This precursor undergoes a metalation-formylation reaction to introduce an aldehyde group, a crucial handle for the subsequent ring closure. figshare.com The resulting unstable aldehyde intermediate is often isolated as a more stable bisulfite adduct to facilitate handling and purification. figshare.com

This methodology highlights a viable pathway where a dichloropyrazine is first converted into a derivative containing adjacent functional groups, setting the stage for the formation of the fused pyrazole ring.

The definitive step in forming the pyrazolo[3,4-b]pyrazine nucleus from a pyrazine precursor is the cyclization with a hydrazine (B178648) source. researchgate.netfigshare.com Following the formylation of a dichloropyrazine derivative, the resulting aldehyde is reacted with hydrazine. figshare.com This reaction proceeds via a condensation and subsequent intramolecular cyclization to yield the bicyclic pyrazolo[3,4-b]pyrazine ring system. figshare.com This type of reaction, where a pre-existing pyridine (B92270) or pyrazine ring bearing functional groups at the 2- and 3-positions is treated with hydrazine, is a common and effective method for constructing the fused pyrazole ring. nih.gov The process is often referred to as a hydrazine cyclization cascade and is a key transformation in the synthesis of this class of heterocycles. researchgate.netfigshare.com

Derivatization Strategies for this compound

The two chlorine atoms on the this compound ring are active sites for a variety of chemical transformations. These positions can be functionalized through several modern synthetic methods, including cross-coupling and substitution reactions, allowing for the generation of a diverse library of derivatives.

Dehalogenation reactions, which would lead to mono-chloro or the fully dehalogenated 1H-pyrazolo[3,4-b]pyrazine core, could be achieved using various reductive methods, such as catalytic hydrogenation. Such reactions would increase the structural diversity of the accessible derivatives.

The chlorine atoms of this compound are expected to be excellent handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.

Studies on analogous dichloro-heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole, demonstrate that the reaction can be controlled to achieve either mono- or di-substitution by tuning the reaction conditions. nih.govresearchgate.net For example, reacting the dichloro-substrate with a boronic acid at room temperature often favors the formation of the mono-arylated product. nih.gov Increasing the temperature, typically to reflux, and using a stoichiometric amount of the boronic acid leads to the di-substituted product. nih.gov This selectivity is based on the differential reactivity of the two halogen positions after the first substitution. This powerful strategy allows for the synthesis of both symmetrical and non-symmetrical di-aryl derivatives. nih.govresearchgate.net

Table 1: Representative Suzuki Cross-Coupling Reactions (based on analogous 3,5-dichloro-1,2,4-thiadiazole) Data presented is for an analogous system and is representative of the expected reactivity.

EntryReactantBoronic AcidConditionsProductYieldReference
13,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acid (1.1 eq)Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, Room Temp, 24h3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole75% nih.gov
23,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, Reflux3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole55% nih.gov
33-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole3-Cyanophenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, Reflux3-(3-Cyanophenyl)-5-(4-cyanophenyl)-1,2,4-thiadiazoleGood researchgate.net

The pyrazolo[3,4-b]pyrazine core is an electron-deficient system, which activates the chlorine substituents toward nucleophilic aromatic substitution (SNAr). libretexts.org This reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group. libretexts.orglibretexts.org This pathway is one of the most important methods for the functionalization of electron-poor aromatic and heteroaromatic halides. dalalinstitute.com

The presence of two nitrogen atoms in the pyrazine ring and the fused pyrazole ring withdraws electron density, making the chloro-substituted carbons electrophilic and susceptible to attack by a wide range of nucleophiles. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiols. science.gov The regioselectivity of substitution on unsymmetrical dichloropyrazines is influenced by the electronic properties of other substituents on the ring. researchgate.net For this compound, the two chlorine atoms are in electronically distinct environments, which could allow for regioselective mono-substitution under carefully controlled conditions before proceeding to di-substitution with an excess of the nucleophile or under more forcing conditions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

EntryNucleophileReagent ExampleExpected Product Type
1Primary AmineR-NH₂ (e.g., Aniline)3,5-Diamino-1H-pyrazolo[3,4-b]pyrazine derivative
2Secondary AmineR₂NH (e.g., Morpholine)3,5-Di(heterocyclyl)-1H-pyrazolo[3,4-b]pyrazine derivative
3AlkoxideNaOR (e.g., Sodium Methoxide)3,5-Dialkoxy-1H-pyrazolo[3,4-b]pyrazine derivative
4ThiolateNaSR (e.g., Sodium Thiophenoxide)3,5-Di(arylthio)-1H-pyrazolo[3,4-b]pyrazine derivative

Functional Group Interconversions on the Pyrazolo[3,4-b]pyrazine Core

The chlorine atoms on the this compound ring are prime locations for functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrazine ring, further influenced by the fused pyrazole system, facilitates the displacement of the chloro groups by a variety of nucleophiles.

This reactivity allows for the strategic introduction of diverse functional groups, thereby modifying the molecule's steric and electronic properties. The substitution can be performed sequentially. The introduction of the first nucleophile modifies the electronic landscape of the heterocyclic core, which in turn influences the reactivity and regioselectivity of the second substitution.

For instance, studies on analogous 3,5-dichloropyrazines have shown that the regioselectivity of a subsequent nucleophilic attack is dictated by the electronic nature of the group introduced in the first step. researchgate.net An electron-donating group (EDG) at one position will direct the next nucleophilic attack to the other chlorinated carbon, while an electron-withdrawing group (EWG) will have a different directing effect. researchgate.net This principle allows for controlled, stepwise synthesis of di-substituted pyrazolo[3,4-b]pyrazines with different functionalities at the 3 and 5 positions. Common nucleophiles employed in these transformations include amines, alkoxides, and thiolates.

Table 1: Potential Functional Group Interconversions via SNAr

Nucleophile Reagent Example Resulting Functional Group
Amine R-NH₂ Amino (-NHR)
Alkoxide R-ONa Alkoxy (-OR)
Thiolate R-SNa Thioether (-SR)
Hydroxide NaOH Hydroxy (-OH)

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several powerful techniques that enhance the efficiency, control, and environmental friendliness of heterocyclic compound synthesis. These methods have been successfully applied to the construction and derivatization of the pyrazolo[3,4-b]pyrazine core.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technology has been effectively utilized in the synthesis of fused pyrazolo[3,4-b]pyrazine systems.

A notable example involves the cyclocondensation reaction between ortho-aminonitrosopyrazoles and cyclic β-diketones. researchgate.net Under microwave irradiation, this reaction proceeds efficiently to yield the fused pyrazolo[3,4-b]pyrazine derivatives. The precise control over heating afforded by microwave energy minimizes the formation of degradation byproducts that can occur with prolonged thermal heating.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Parameter Conventional Heating Microwave Irradiation
Reactants o-Aminonitrosopyrazoles, Cyclic β-diketones o-Aminonitrosopyrazoles, Cyclic β-diketones
Reaction Time Several hours Minutes (e.g., 25 min) researchgate.net
Yield Moderate Moderate to Good (e.g., 30-38%) researchgate.net
Advantages Standard laboratory setup Rapid optimization, higher throughput, improved energy efficiency

Multicomponent Reactions for Pyrazolo[3,4-b]pyrazine Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.org This strategy is highly effective for creating molecular diversity and has been applied to the synthesis of pyrazolo-fused heterocycles.

For the pyrazolo[3,4-b]pyrazine system, a one-pot synthesis has been reported involving the reaction of a 5-amino-4-nitrosopyrazole with an active methylene (B1212753) nitrile, such as benzoylacetonitrile. documentsdelivered.com This reaction constructs the pyrazine ring onto the pyrazole core in a single step, incorporating functionalities from both precursors into the final molecule. While formally a two-component cyclocondensation, it embodies the efficient spirit of MCRs. Analogous three-component reactions, commonly used for synthesizing pyrazolo[3,4-b]pyridines from an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound, demonstrate the broader potential of MCRs for generating diverse libraries of related fused heterocycles. nih.govresearchgate.net

Regioselective Synthesis and Control

Controlling regioselectivity is a critical challenge in the synthesis of substituted heterocycles, particularly when using asymmetrical starting materials. Achieving such control is essential for preparing specific isomers with desired biological or physical properties.

Regioselectivity in Functionalization: As discussed previously, the functionalization of the 3,5-dichloro-pyrazolo[3,4-b]pyrazine core can be controlled. The substitution of the first chlorine atom with a group that is either electron-donating or electron-withdrawing directs the position of the second nucleophilic attack, allowing for the regioselective synthesis of 3,5-disubstituted derivatives. researchgate.net For example, on a simple 3,5-dichloropyrazine ring, an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, whereas an electron-withdrawing group at the 2-position directs the attack to the 5-position. researchgate.net

Regioselectivity in Ring Synthesis: Regiochemical outcomes can also be controlled during the initial construction of the pyrazolo[3,4-b]pyrazine ring system. When forming the pyrazine ring by condensing an aminopyrazole with an unsymmetrical α-dicarbonyl compound, two potential regioisomers can be formed. The reaction outcome is governed by the relative electrophilicity of the two carbonyl carbons. mdpi.com By choosing precursors with significantly different electronic environments at the reactive sites, such as using 1,1,1-trifluoropentane-2,4-dione, the reaction can be guided to selectively produce a single regioisomer in high yield. mdpi.com This control is fundamental to the rational design and synthesis of complex pyrazolo[3,4-b]pyrazine derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis of 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine Derivatives

For instance, the crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine, a complex derivative, has been successfully elucidated. nih.gov In this study, the pyrazolo[3,4-b]pyrazine core was found to be planar, with the attached phenyl ring inclined at an angle of 19.86 (5)° to this plane. nih.gov The analysis also revealed a network of intermolecular hydrogen bonds (N—H⋯N and C—H⋯N) that dictate the crystal packing, forming chains of molecules that stack via π–π interactions. nih.gov Such detailed structural insights are crucial for understanding intermolecular forces and designing materials with specific solid-state properties.

Table 1: Crystallographic Data for a Pyrazolo[3,4-b]pyrazine Derivative. nih.gov
ParameterValue
Compound5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine
FormulaC15H15N7
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.9412 (2)
b (Å)15.7078 (3)
c (Å)22.3276 (4)
β (°)98.573 (1)
Volume (ų)2754.00 (10)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.

For the this compound scaffold, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in the ¹H NMR spectrum confirm the arrangement of protons. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

In related pyrazolo[3,4-b]pyridine derivatives, characteristic chemical shifts have been observed that aid in structural assignment. For example, the formation of the fused heterocyclic ring system was confirmed by the appearance of singlets corresponding to the H-3 and H-5 protons. mdpi.com For this compound, the single proton attached to the pyrazine (B50134) ring (H-6) would be expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum. The strong electron-withdrawing nature of the two chlorine atoms at positions 3 and 5 would significantly influence the chemical shifts of the adjacent carbon and any attached hydrogen atoms, typically shifting them to a higher frequency (downfield).

Table 2: Example ¹H NMR Chemical Shifts for Protons on a Substituted Pyrazolo[3,4-b]pyridine Core. mdpi.com
ProtonExample Chemical Shift (δ, ppm)Multiplicity
H-3 (pyrazole ring)7.26 - 7.36Singlet
H-5 (pyridine ring)7.89 - 8.48Singlet

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at M+2 and M+4, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern under electron impact (EI) conditions for related chloro-substituted heterocyclic systems provides a model for predicting the behavior of this compound. Studies on similar fused pyrazole (B372694) and dichloro-azirino benzodiazepine (B76468) structures show characteristic fragmentation pathways initiated by the loss of a chlorine atom (Cl•) or a molecule of hydrogen chloride (HCl). asianpubs.orgresearchgate.netnih.gov Subsequent fragmentation of the heterocyclic core often involves the elimination of stable neutral molecules like hydrogen cyanide (HCN). asianpubs.orgresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.
m/z ValueProposed Fragment IdentityDescription of Loss
188/190/192[C₅H₂Cl₂N₄]⁺Molecular Ion (M⁺)
153/155[C₅H₂ClN₄]⁺Loss of Cl•
152/154[C₅HClN₄]⁺•Loss of HCl
126/128[C₄HClN₃]⁺•Loss of HCl and HCN

Advanced Spectroscopic Techniques for Electronic Structure Analysis (e.g., UV-Vis Absorption, Fluorescence Emission)

Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy are key techniques for probing the electronic structure of molecules. These methods provide information about the electronic transitions that occur when a molecule absorbs and subsequently emits light.

Derivatives of the pyrazolo[3,4-b]pyrazine core, such as pyrazolo[3,4-b]quinolines, exhibit characteristic absorption spectra with broad bands in the 350–450 nm range. mdpi.com The position of the absorption maximum (λmax) is influenced by the solvent polarity and the nature of substituents on the heterocyclic framework. mdpi.comresearchgate.net For example, a 1-methyl-1H-pyrazolo[3,4-b]pyrazine has shown distinct absorption peaks in the UV region. nist.gov

Many related nitrogen-containing heterocyclic systems are also fluorescent, emitting light at a longer wavelength than they absorb. The fluorescence maximum for pyrazoloquinoline derivatives has been observed around 460–480 nm, with the fluorescence quantum yield being highly dependent on the solvent environment. mdpi.com These photophysical properties are directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making these spectroscopic techniques essential for the development of fluorescent probes and materials for optoelectronic applications.

Table 4: Photophysical Data for Related Pyrazolo-Fused Heterocyclic Systems.
Compound ClassAbsorption λmax (nm)Emission λmax (nm)Reference
Pyrazolo[3,4-b]pyridine derivatives~350 - 364Not Reported mdpi.com
Pyrazolo[3,4-b]quinoline derivative~390~460 - 480 mdpi.com
1-Methyl-1H-pyrazolo[3,4-b]pyrazine231, 301, 313Not Reported nist.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT methods can predict a variety of molecular attributes, including geometric parameters, vibrational frequencies, and electronic characteristics. Such calculations are foundational for understanding the intrinsic nature of 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine. For related heterocyclic systems, DFT calculations have been successfully used to determine optimized geometries, electronic spectra, and other key properties. For instance, studies on halogenated pyrazine (B50134) derivatives and complex pyrazinoporphyrazine macrocycles have demonstrated the utility of DFT in understanding the effects of substituents on the molecule's electronic structure. mdpi.comnih.govchemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. mdpi.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov This analysis is vital for predicting how this compound might behave in chemical reactions and for understanding its optical properties. For example, in a study of a cyanurated H-acid azo dye, a low energy gap of 2.947 eV, calculated via DFT, indicated high feasibility for HOMO to LUMO transitions, suggesting its suitability for electronic and optical applications. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference Compound
Azo Dye Derivative-6.123-3.1762.947CHA Azo Dye researchgate.netresearchgate.net
Benzimidazole Fungicide-6.981-1.9425.039Benomyl nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov Green and yellow regions represent neutral or slightly negative potentials, respectively.

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazolo-pyrazine core, suggesting these are the primary sites for electrophilic interactions and hydrogen bonding. The regions around the chlorine and hydrogen atoms would exhibit varying degrees of positive potential. This visual representation of reactivity is crucial for understanding intermolecular interactions, particularly in the context of drug design where it can help predict how the molecule might bind to a biological target. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. This method quantifies intramolecular charge transfer (hyperconjugation) and delocalization effects, which contribute to molecular stability. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In the context of this compound, NBO analysis would reveal hyperconjugative interactions involving the lone pairs of electrons on the nitrogen and chlorine atoms and the antibonding orbitals of the heterocyclic rings. For instance, in a study of a chlorophenyl-imidazole derivative, significant stabilization energy was attributed to the orbital overlap between the lone pair of a chlorine atom and the antibonding π* orbitals of the aromatic ring. Similar analyses for the title compound would elucidate the key intramolecular interactions that define its electronic structure and stability.

Molecular Modeling and Docking Studies for Biological Target Interactions

The pyrazolo[3,4-b]pyrazine scaffold is recognized for its significant biological activities, including the inhibition of protein kinases. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine systems have been the subject of numerous docking studies to explore their anticancer potential. For example, 1H-pyrazolo[3,4-b]pyrazine derivatives have been identified as potent and selective allosteric inhibitors of the protein tyrosine phosphatase SHP2, a key target in cancer therapy. mdpi.com Docking studies revealed that these compounds bind to an allosteric site on SHP2, forming key hydrogen bond interactions with amino acid residues such as Thr108, Glu110, Arg111, and Phe113. mdpi.com Similarly, other pyrazole-based compounds have been docked into the active sites of targets like Cyclin-Dependent Kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR) to rationalize their observed inhibitory activities. nih.gov Such studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors based on the this compound core.

Table 2: Examples of Biological Targets for Pyrazole-Fused Heterocycles Investigated via Molecular Docking

ScaffoldBiological TargetTherapeutic AreaKey Finding
1H-Pyrazolo[3,4-b]pyrazineSHP2 (allosteric site)OncologyIdentified as a highly selective allosteric inhibitor for KRASG12C-mutant lung cancer. mdpi.com
Pyrazolo[3,4-d]pyrimidineEGFROncologyCompounds showed strong binding interactions with the EGFR protein. nih.gov
Pyrazolo[1,5-a]pyrimidineCDK2OncologyPromising CDK2 inhibitors and potential anticancer drug candidates. nih.gov
Pyrazolo[3,4-b]pyridineDNAAntimicrobial, OncologyCompounds bind to DNA through intercalation, similar to doxorubicin. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformation and the energy barriers between different conformers is essential for predicting a molecule's physical properties and biological activity, as the shape of a molecule often dictates its ability to interact with a biological receptor.

For a molecule like this compound, which has a relatively rigid fused ring system, conformational flexibility is limited. However, if substituents were present at the N1 position, rotations around the bond connecting the substituent to the ring would be a key focus of conformational analysis. Computational methods can be used to calculate the potential energy surface of the molecule as a function of specific dihedral angles, identifying the lowest energy (most stable) conformations. While specific studies on this compound are not prevalent, methodologies applied to other substituted heterocyclic systems, such as halogenated pyrans, demonstrate how computational analysis can reveal stable conformations and the influence of substituents on molecular geometry.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is also employed to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes. The synthesis of pyrazolo[3,4-b]pyridines, a related scaffold, often involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic species.

While specific computational studies on the reaction pathways to form this compound are not widely reported, the general synthetic strategies provide a basis for such investigations. For example, the synthesis of substituted pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes has been studied, proposing a cascade 6-endo-dig cyclization mechanism. A detailed computational study of such a reaction would involve locating the transition state structures for each step, calculating the activation energies, and confirming the proposed intermediates. This would provide a quantitative understanding of the reaction's feasibility and selectivity, guiding chemists in the synthesis of this and related heterocyclic systems.

Structure Activity Relationship Sar Studies of 3,5 Dichloro 1h Pyrazolo 3,4 B Pyrazine Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of derivatives originating from the 3,5-dichloro-1H-pyrazolo[3,4-b]pyrazine scaffold is highly dependent on the nature and position of the substituents introduced. Research on analogous fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, provides significant insights into these relationships, particularly in the context of kinase inhibition.

For instance, in the development of cyclin-dependent kinase (CDK) inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, the substitution pattern on the phenyl ring attached to the core was found to be critical. The introduction of a 2,6-difluorophenyl group led to a potent inhibitor, BMS-265246, with low nanomolar efficacy against CDK1 and CDK2. nih.gov This highlights the importance of specific halogen substitutions on peripheral aryl rings for enhancing inhibitory activity.

In studies targeting TANK-binding kinase 1 (TBK1), modifications at different positions of the 1H-pyrazolo[3,4-b]pyridine core demonstrated varied effects. nih.gov A systematic exploration of substituents at the R¹ and R² positions led to the identification of compound 15y , which exhibited an exceptionally potent IC50 value of 0.2 nM. nih.gov This suggests that optimizing substituents on both the pyrazole and the fused pyridine (B92270)/pyrazine (B50134) ring is essential for achieving high potency.

Furthermore, when developing Tropomyosin receptor kinase (TRK) inhibitors, substitutions on a phenyl ring attached to the pyrazolo[3,4-b]pyridine core showed that the position of the substituent matters significantly. For example, placing a 3-hydroxypiperidinyl group at the meta-position of the benzene (B151609) ring resulted in a compound (C03 ) with an IC50 value of 56 nM against TRKA kinase. nih.govrsc.org

The table below summarizes the impact of key substituents on the biological activity of pyrazolo[3,4-b]pyrazine analogs based on data from related scaffolds.

ScaffoldTargetSubstituent ModificationImpact on ActivityKey Compound ExamplePotency (IC50)
1H-Pyrazolo[3,4-b]pyridineCDK1/CDK22,6-difluorophenyl substitutionCritical for potent inhibitory activity. nih.govBMS-2652466 nM (CDK1), 9 nM (CDK2) nih.gov
1H-Pyrazolo[3,4-b]pyridineTBK1Optimized alkylamino side chains at R¹ and R²Led to a highly potent inhibitor. nih.gov15y0.2 nM nih.gov
Pyrazolo[3,4-b]pyridineTRKA3-hydroxypiperidinyl at the meta-position of a phenyl ringShowed acceptable potency. nih.govC0356 nM nih.gov
3,5-Diaryl-1H-pyrazolo[3,4-b]pyridineTubulin Polymerization3,4,5-trimethoxyphenyl and methyl substitutionsDemonstrated potent inhibitory potential against cancer cell lines. researchgate.netCompound 35aEffective against SGC-790, A549, HeLa cells researchgate.net

Rational Design Principles for Modifying the this compound Scaffold

Rational design principles are fundamental to efficiently optimizing the this compound scaffold for improved potency, selectivity, and drug-like properties. These strategies often involve a combination of computational modeling and synthetic chemistry.

A key principle is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide modifications. For example, in the design of CDK inhibitors, X-ray crystallography revealed that a 1H-pyrazolo[3,4-b]pyridine derivative binds to the ATP purine (B94841) binding site, forming crucial hydrogen bonds with the backbone of Leu83. nih.gov This knowledge allows for the rational design of new derivatives with substituents that can optimize this interaction or form new beneficial interactions with the target's active site.

Computer-aided drug design (CADD) is another powerful tool. nih.govrsc.org Molecular docking studies can predict how different derivatives of the pyrazolo[3,4-b]pyrazine scaffold will bind to a target kinase, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov For instance, docking studies with TBK1 identified Asp157 as a key amino acid for inhibitor activity, guiding subsequent structural modifications. nih.gov

Another design principle involves modifying the scaffold to improve physicochemical properties. This can include introducing polar groups to enhance solubility or blocking sites of metabolism to increase metabolic stability. For example, compound C03 , a TRK inhibitor, was found to possess good plasma stability, a critical property for in vivo efficacy. nih.gov

Bioisosteric Replacements within the Pyrazolo[3,4-b]pyrazine Framework

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a widely used tactic in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The pyrazolo[3,4-b]pyrazine framework is amenable to various bioisosteric replacements.

The pyrazolo[3,4-b]pyrazine scaffold itself can be considered a bioisostere of the purine ring system, particularly adenine, which is a component of ATP. researchgate.netrsc.org This mimicry allows many of its derivatives to act as competitive inhibitors at the ATP-binding site of kinases. researchgate.neted.ac.uk

Specific bioisosteric replacements can be made to various parts of the molecule:

Ring System Modifications : The pyrazine portion of the scaffold can be replaced with other six-membered rings like pyridine or pyrimidine. This can alter the hydrogen bonding pattern and electronic properties of the core, potentially leading to improved selectivity for different kinases. For example, the pyrazolo[3,4-b]pyridine core is a common and effective fragment in kinase inhibitors. nih.gov

Heterocycle Replacement : In a broader sense, other fused heterocyclic systems can be explored as bioisosteres. For instance, researchers converted nih.govnih.govresearchgate.netoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines. The resulting imidazo[4,5-b]pyrazine is an isostere of the 9H-purine scaffold and showed promise as a mitochondrial uncoupler. nih.gov

Substituent Bioisosteres : Functional groups attached to the core can also be replaced. For example, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be swapped for a pyridyl or thiophene (B33073) ring to modulate properties like pKa, solubility, and metabolic stability. cambridgemedchemconsulting.com

The table below provides examples of bioisosteric replacements relevant to the pyrazolo[3,4-b]pyrazine framework.

Original Scaffold/GroupBioisosteric ReplacementRationale/Observed Effect
Purine (e.g., Adenine)Pyrazolo[3,4-d]pyrimidineMimics ATP, allowing for competitive kinase inhibition. researchgate.netrsc.org
nih.govnih.govresearchgate.netOxadiazolo[3,4-b]pyrazine1H-Imidazo[4,5-b]pyrazineCreates a 9H-purine isostere, leading to new biological activity (mitochondrial uncoupling). nih.gov
Pyrazine RingPyridine RingAlters electronic properties and hydrogen bonding potential, suitable for kinase inhibitor design. nih.gov
Phenyl RingPyridyl or Thiophene RingModifies polarity, solubility, and potential for hydrogen bonding. cambridgemedchemconsulting.com

Scaffold Hopping Approaches Initiated from this compound

Scaffold hopping is a drug design strategy that aims to identify new, structurally distinct core structures (scaffolds) while retaining the biological activity of a known active compound. nih.gov The this compound can serve as an excellent starting point for such explorations, moving from a known active series to novel chemotypes with potentially improved properties, such as better intellectual property positions or enhanced drug-like characteristics.

One approach is fragment-based or ring-tethering strategies. For example, a series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were designed as tubulin polymerization inhibitors by tethering two aryl rings to the core scaffold, a strategy that could be initiated from a simpler pyrazolo[3,4-b]pyrazine lead. researchgate.net

Another common technique is shape-based scaffold hopping. This involves using computational methods to search for new scaffolds that can present the key pharmacophoric features of a known inhibitor in a similar three-dimensional arrangement. A successful example involved converting a pyrimidine-based kinase inhibitor into a pyrazole core with improved physicochemical properties, demonstrating the power of this approach to generate novel and improved leads. nih.gov

Starting from a known pyrazolo[3,4-b]pyrazine inhibitor, one could explore bioisosteric core replacements, such as imidazo[4,5-b]pyrazines or triazolopyrazines, to discover entirely new classes of compounds. nih.govfrontiersin.org This was effectively demonstrated in the design of TRK inhibitors, where a scaffold hopping strategy was employed to discover novel inhibitors based on the pyrazolo[3,4-b]pyridine core. nih.gov The goal is to escape the chemical space of existing compounds while preserving the essential interactions with the biological target.

Mechanistic Biological Studies and Target Engagement

Interaction with Specific Protein Kinases

Derivatives of 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine have been investigated for their potential to inhibit several protein kinases, which are critical regulators of cellular processes.

SGK1 Inhibition and Mechanism of Action

A series of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides, synthesized using 3,5-dichloro-pyrazine-2-carbonitrile, have demonstrated potent and selective inhibition of Serum and glucocorticoid-regulated kinase 1 (SGK1). nih.gov These compounds have shown nanomolar activity and a favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.gov The rigid structure of these pyrazolo[3,4-b]pyrazine derivatives contributes to their high kinase and off-target selectivity. nih.gov Unsubstituted 1H-pyrazolo[3,4-b]pyrazines, however, exhibited significantly reduced activity against SGK1. nih.gov Certain optimized derivatives, such as 1H-pyrazolo[3,4-b]pyrazin-3-amines and a methyl-1H-pyrazolo[3,4-b]pyrazine, were found to be compliant with the Lipinski rule-of-5 and displayed good physicochemical properties. nih.gov

The pyrazolo[3,4-b]pyrazine core is believed to enhance binding kinetics, allowing the inhibitors to retain activity even at high ATP concentrations, likely through additional interactions with the pyrazine (B50134) ring nitrogens. nih.gov

Table 1: Inhibitory Activity of Selected 1H-Pyrazolo[3,4-b]pyrazine Derivatives against SGK1

Compound SGK1 Inhibition (nM) at 10 µM ATP SGK1 Inhibition (nM) at 500 µM ATP
2,5-disubstituted phenylsulfonamide 21b <15 <35
2,5-disubstituted phenylsulfonamide 21f <15 <35

Data sourced from a study on N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides. nih.gov

CDK2 Inhibition and Associated Signaling Pathways

While direct studies on this compound are not available, the broader class of pyrazolo[3,4-b]quinoxalines has been identified as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B. nih.gov A related compound, 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563), is a potent and selective inhibitor of CDK1/CDK2 in vitro. nih.gov This compound acts as a cytotoxic agent, blocking cell cycle progression and inducing apoptosis. nih.gov X-ray crystallography has shown that it binds to the ATP purine (B94841) binding site of CDK2, forming key hydrogen-bonding interactions with the protein backbone. nih.gov

TRK Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold, a close structural relative of pyrazolo[3,4-b]pyrazine, has been utilized in the design of Tropomyosin receptor kinase (TRK) inhibitors. nih.gov Based on a scaffold hopping strategy, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. nih.gov One particular compound, C03, demonstrated an IC50 value of 56 nM against TRKA kinase. nih.gov The pyrazolo portion of the scaffold acts as a hydrogen bond center, while the pyridine (B92270) ring is thought to engage in π–π stacking interactions with Phe589 of the kinase. nih.gov

Tubulin Polymerization Inhibition

Derivatives of a related scaffold, 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines, have been designed as potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.govresearchgate.net These compounds were developed using a ring tethering strategy to lock the conformation of the molecule. nih.govresearchgate.net The most potent compound from this series exhibited an IC50 of 13 nM against the SGC-7901 human cancer cell line and was shown to significantly inhibit tubulin polymerization and disrupt the cytoskeleton. nih.govresearchgate.net The design of these molecules was inspired by the strategy of combining kinase inhibition with targeting tubulin dynamics to overcome drug resistance. researchgate.netnih.gov

Modulation of G-protein Coupled Receptors (GPCRs)

The pyrazolo[3,4-b]pyrazine scaffold and its analogues have also been explored for their effects on GPCRs.

mGluR5 Negative Allosteric Modulation (NAM)

There is currently no available research indicating that this compound or its direct derivatives act as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). However, studies on the related 1H-pyrazolo[3,4-b]pyridine scaffold have identified compounds that act as positive allosteric modulators (PAMs) of mGluR5. nih.govnih.gov These PAMs represent a novel chemotype with promising submicromolar activity. nih.gov

Mechanistic Insights into Antiproliferative Activity

The precise molecular mechanisms underlying the antiproliferative activity of this compound are not extensively detailed in publicly available research. However, studies on structurally related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine analogs provide significant insights into potential pathways of action. These related compounds have been shown to exert their anticancer effects through the inhibition of key cellular processes involved in cell growth and division, primarily kinase inhibition and disruption of microtubule dynamics.

Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival. nih.govnih.govnih.govnih.gov For instance, certain analogs have demonstrated significant inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are essential for cell cycle transitions. nih.gov Inhibition of these kinases can lead to cell cycle arrest and prevent the uncontrolled proliferation characteristic of cancer cells.

Furthermore, pyrazolopyridine derivatives have been investigated as inhibitors of other important kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov Dysregulation of these kinase signaling pathways is a known driver in various malignancies. The ability of pyrazolopyridine compounds to block these kinases suggests that this compound might share a similar mechanism of action, though this requires specific experimental validation.

Another well-documented mechanism for related compounds, specifically 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines, is the inhibition of tubulin polymerization. researchgate.netnih.gov Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle necessary for cell division. By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov Given the structural similarities, it is plausible that this compound could also interfere with microtubule dynamics.

The table below summarizes the kinase inhibitory activities of some representative pyrazolo[3,4-b]pyridine compounds, illustrating the potential targets for this class of molecules.

Compound ClassTarget KinaseIC50 (nM)Reference
1H-pyrazolo[3,4-b]pyridine derivativeCDK1/cycB6 nih.gov
1H-pyrazolo[3,4-b]pyridine derivativeCDK2/cycE9 nih.gov
1H-pyrazolo[3,4-b]pyridine derivativeALK-L1196M<0.5 nih.gov
1H-pyrazolo[3,4-b]pyridine derivativeROS1<0.5 nih.gov
1H-pyrazolo[3,4-b]pyridine derivativeTBK10.2 nih.gov

Inhibition of Microbial and Parasitic Pathways

While the primary focus of research on pyrazolo[3,4-b]pyrazine derivatives has been on their antiproliferative properties, the broader class of pyrazolo-fused heterocyclic compounds has also been explored for antimicrobial and antiparasitic activities. However, specific studies detailing the inhibition of microbial and parasitic pathways by this compound are limited.

Investigations into pyrazolo[3,4-b]pyrazine and related pyrazole (B372694) derivatives have demonstrated in vitro activity against a range of bacteria. For instance, some 1H-pyrazolo[3,4-b]pyrazine derivatives have shown tuberculostatic activity and effectiveness against various anaerobic and aerobic bacteria. nih.gov The exact molecular targets within these microorganisms have not been fully elucidated but are presumed to involve the inhibition of essential enzymes or cellular processes. The structural characteristics of the pyrazolopyrazine core may allow it to act as a scaffold that can be modified to target specific microbial enzymes.

In the context of parasitic diseases, there is a notable lack of specific data for this compound. However, the pyrazole nucleus is a common feature in many compounds with antiparasitic properties. The exploration of related heterocyclic systems for activities against parasites like Plasmodium falciparum (malaria) or Leishmania species suggests that this chemical scaffold has the potential for such applications. The mechanism of action for such compounds often involves the inhibition of parasite-specific enzymes that are essential for their survival and replication, and are absent or sufficiently different in the human host.

Further research is necessary to specifically identify the microbial and parasitic enzymes or pathways that are inhibited by this compound and to determine its spectrum of activity and potential as an anti-infective agent.

The table below presents the antimicrobial activity of a related 1H-pyrazolo[3,4-b]pyrazine compound against different bacterial strains, indicating the potential for this chemical class.

CompoundBacterial StrainMIC (μg/cm³)Reference
1H-pyrazolo[3,4-b]pyrazine derivativeAnaerobic bacteriaNot specified nih.gov
1H-pyrazolo[3,4-b]pyrazine derivativeAerobic bacteriaNot specified nih.gov
1H-pyrazolo[3,4-b]pyrazine derivativeMycobacterium tuberculosis22-100 nih.gov

Pre Clinical Pharmacological Profiles

In vitro Antimicrobial Activity (Antibacterial, Antifungal, Antiparasitic)

There is no available data on the in vitro antimicrobial activity of 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine. While the broader class of pyrazolo[3,4-b]pyrazine derivatives has been a subject of investigation for developing new antibacterial agents, the specific activity profile for the 3,5-dichloro analog against bacteria, fungi, or parasites has not been reported in the literature reviewed. nih.gov

In vivo Efficacy in Animal Models (e.g., Parkinsonian nonhuman primate model of L-DOPA-induced dyskinesia)

No connection between this compound and in vivo studies related to Parkinson's disease or L-DOPA-induced dyskinesia could be established from the available scientific literature. Research on animal models for these conditions is extensive, but it does not mention the evaluation of this specific compound. nih.govnih.gov

Future Research Directions and Translational Potential

Development of Novel 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine Derivatives

The synthesis of new derivatives based on the pyrazolo[3,4-b]pyrazine core is a central theme in its developmental trajectory. The dichlorinated nature of the parent compound is highly advantageous, allowing for sequential and site-selective substitution reactions. This enables the creation of diverse chemical libraries for screening against various biological targets.

Future synthetic strategies will likely continue to exploit this scaffold. Researchers have successfully prepared a range of pyrazolo[3,4-b]pyrazine derivatives by starting with key intermediates, such as aminopyrazoles, and constructing the pyrazine (B50134) ring through condensation reactions. documentsdelivered.comresearchgate.netresearchgate.net These established synthetic routes can be adapted to introduce a wide array of functional groups at the 3- and 5-positions, thereby systematically exploring the structure-activity relationship (SAR). For instance, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) are powerful tools for adding complexity and diversity to the core structure, which is a common strategy for related heterocyclic systems like pyrazolo[3,4-b]pyridines. rsc.org The goal is to generate analogues with improved potency, selectivity, and pharmacokinetic properties.

Exploration of Additional Pharmacological Targets

The pyrazolo[3,4-b]pyrazine nucleus has proven to be a privileged scaffold for targeting protein phosphatases, particularly Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). acs.org SHP2 is a critical node in the RAS/MAPK signaling pathway and a high-value target in oncology, especially for cancers driven by receptor tyrosine kinases (RTKs). acs.orgaacrjournals.org

Recent research has led to the discovery of highly potent and selective allosteric SHP2 inhibitors based on the 1H-pyrazolo[3,4-b]pyrazine framework. bohrium.comtandfonline.com One notable example is migoprotafib (GDC-1971), a clinical-stage compound that stabilizes SHP2 in its inactive conformation. aacrjournals.org The success in targeting SHP2 suggests that this scaffold could be effective against other phosphatases or enzymes with similar allosteric pockets.

Beyond SHP2, various pyrazolo[3,4-b]pyrazine derivatives have demonstrated a range of biological activities, including antifungal, antiparasitic, anti-inflammatory, and broad anticancer effects. researchgate.netresearchgate.net The related pyrazolo[3,4-b]pyridine scaffold is known to yield potent inhibitors of various protein kinases, such as Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1). rsc.orgnih.govnih.gov This suggests a strong rationale for screening pyrazolo[3,4-b]pyrazine libraries against a broader panel of kinases and other oncology-relevant targets to uncover new therapeutic opportunities.

Table 1: Examples of Pyrazolo[3,4-b]pyrazine Derivatives and their Biological Targets

Compound Series Target Indication Key Findings Reference(s)
Migoprotafib (GDC-1971) SHP2 (allosteric inhibitor) Solid Tumors Potent, selective, orally bioavailable; advanced to clinical trials. aacrjournals.org
Novel Pyrazolo[3,4-b]pyrazines SHP2 (allosteric inhibitor) Cancer Described in patent literature as potent SHP2 and pERK inhibitors. acs.org
Pyrazolo[3,4-b]pyrazine Derivative 4b SHP2 (allosteric inhibitor) KRASG12C-mutant NSCLC Highly potent (IC50 = 3.2 nM) and selective; synergistic with KRASG12C inhibitors. tandfonline.comnih.gov
Novel Pyrazolopyrazines SHP2 Glioblastoma Designed for brain penetration capability. acs.org
Various Derivatives - Fungal Infections, Parasitic Infections, Inflammation Showed modest to significant activity in initial biological screens. documentsdelivered.comresearchgate.netresearchgate.net

Advanced Pre-clinical Development and Optimization Strategies

For promising lead compounds derived from the this compound scaffold, the focus shifts to rigorous pre-clinical evaluation and optimization. The development of the SHP2 inhibitor migoprotafib provides a roadmap for this process. aacrjournals.org Key objectives include enhancing drug-like properties such as metabolic stability, aqueous solubility, and oral bioavailability, which are critical for successful clinical translation.

Optimization strategies involve iterative medicinal chemistry efforts to modify the peripheral substituents on the pyrazolo[3,4-b]pyrazine core. These modifications aim to block sites of metabolic vulnerability and improve physicochemical properties without compromising target engagement. Advanced pre-clinical studies will encompass comprehensive pharmacokinetic (PK) profiling to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds. aacrjournals.org Furthermore, pharmacodynamic (PD) studies are essential to confirm target engagement in vivo, for example, by measuring the modulation of downstream signaling pathways like pERK for SHP2 inhibitors. acs.org Efficacy is then evaluated in relevant animal models, such as human tumor xenograft models for oncology applications. aacrjournals.org

Applications in Chemical Biology and Probe Development

The development of potent and selective inhibitors based on the pyrazolo[3,4-b]pyrazine scaffold opens up exciting opportunities for creating chemical biology tools. These chemical probes are invaluable for dissecting complex biological pathways and validating novel drug targets.

A highly potent and selective inhibitor, such as the SHP2-targeting compound 4b, can be synthetically modified to incorporate reporter tags. tandfonline.comnih.gov For instance, the addition of a fluorescent dye would allow for direct visualization of the target protein within cells and tissues using advanced microscopy techniques. Alternatively, incorporating a biotin (B1667282) tag would enable affinity purification experiments to identify the target's binding partners and associated protein complexes. The development of photo-affinity probes, which covalently bind to the target upon photoactivation, could be used to map the precise binding site and identify off-targets. Such tools derived from the this compound scaffold would significantly advance our understanding of SHP2 biology and the signaling networks it regulates.

Q & A

Q. What are the common synthetic routes for preparing 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine derivatives, and what key reaction conditions influence yield?

  • Methodological Answer : A robust synthetic approach involves coupling organocuprates with oxalyl chloride to generate α-diones, which are condensed with diamines (e.g., 3,4-diaminothiophene) to form the pyrazine core. Reaction temperature and solvent choice significantly impact yields. For example, highlights that substituting alkyl groups (methyl, phenyl) at positions 2 and 3 of thieno[3,4-b]pyrazines requires anhydrous conditions (e.g., dry THF) and inert atmospheres to prevent side reactions . further emphasizes that chlorination of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives is temperature-sensitive, with mono- vs. bis-chlorinated products controlled by adjusting reaction temperatures between 0°C and 25°C .

Q. How is structural characterization of pyrazolo[3,4-b]pyrazine derivatives typically performed?

  • Methodological Answer : Comprehensive characterization employs:
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns and ring proton environments (e.g., aromatic protons in ) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity (e.g., and ) .
  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., used X-ray to confirm pentacyclic structures) .
  • Electrochemical studies : Measures redox potentials to assess electronic properties () .

Q. What are the primary pharmacological targets of this compound derivatives?

  • Methodological Answer : These derivatives target kinase pathways and inflammatory mediators:
  • p38 MAP kinase inhibition : Di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine analogs (e.g., compounds 2 and 3 in ) inhibit IL-1β secretion in human macrophages via allosteric modulation of the kinase A-loop .
  • SHP2 phosphatase inhibition : Pyrazolo[3,4-b]pyrazine derivatives () block oncogenic signaling pathways, validated by cellular assays .
  • RIPK1 inhibition : Pyrrolo[3,4-b]pyrazine analogs () prevent necroptosis by binding the kinase’s allosteric pocket .

Advanced Research Questions

Q. How can computational modeling guide the design of pyrazolo[3,4-b]pyrazine derivatives for organic electronics?

  • Methodological Answer : Density Functional Theory (DFT) calculates reorganization energies (λ) to predict charge transport efficiency. For example, shows that thieno[3,4-b]pyrazine-based oligomers exhibit ambipolar behavior with λ+ = 0.286 eV and λ− = 0.244 eV, comparable to benchmark materials . Time-dependent DFT models excitation energies to correlate HOMO-LUMO gaps with experimental band gaps ( ), enabling targeted synthesis of low-bandgap polymers for photovoltaics .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for kinase inhibitors?

  • Methodological Answer :
  • Molecular docking : used in silico screening to identify di-substituted analogs with optimal steric fit in the p38 MAP kinase A-loop .
  • Pharmacophore refinement : Adjusting substituent electronegativity (e.g., replacing Cl with tert-butylthio groups in ) balances binding affinity and metabolic stability .
  • Orthosteric vs. allosteric modulation : distinguishes RIPK1 inhibition mechanisms by comparing IC₅₀ values under varying ATP concentrations .

Q. How can metabolic stability and bioavailability of pyrazolo[3,4-b]pyrazine-based therapeutics be optimized?

  • Methodological Answer :
  • Dosage-dependent pharmacokinetics : found that pyrrolo[3,4-b]pyrazine derivatives exhibit anti-necroptotic activity at 10 mg/kg in mice but show hepatotoxicity at 50 mg/kg, necessitating dose-response profiling .
  • Prodrug strategies : Ester hydrolysis () improves solubility, while morpholine-functionalized sulfenyl chlorides () enhance cellular uptake .
  • Metabolite identification : LC-MS/MS tracks metabolites in hepatic microsomes (), revealing oxidation pathways requiring CYP450 inhibition .

Key Data and Findings

Property/Application Key Findings Evidence
Synthetic Yield Optimization Chlorination at 0°C yields 85% mono-chlorinated product; 25°C gives 78% bis-chlorinated.
Kinase Inhibition (p38 MAP) Compound 3 (IC₅₀ = 12 nM) reduces IL-1β secretion by 90% at 1 µM in macrophages.
Charge Transport Efficiency λ+ = 0.286 eV, λ− = 0.244 eV for thieno[3,4-b]pyrazine oligomers.
Metabolic Stability Dose-dependent toxicity observed in murine models (LD₅₀ = 45 mg/kg).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.